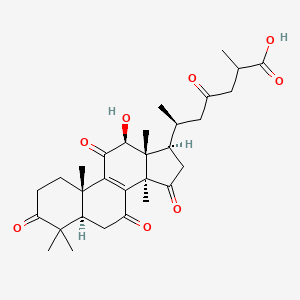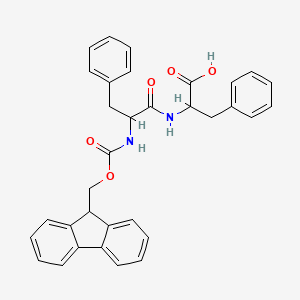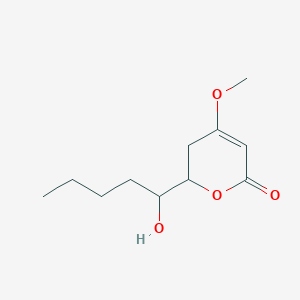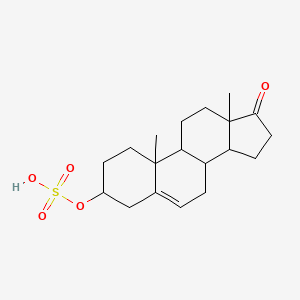![molecular formula C27H52NaO8P B13386040 sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate](/img/structure/B13386040.png)
sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate is a complex organic compound that belongs to the class of phospholipids It is characterized by its unique structure, which includes a glycerol backbone esterified with two dodecanoic acid (lauric acid) molecules and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with dodecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the esterification can be catalyzed by sulfuric acid or p-toluenesulfonic acid, and the phosphorylation can be achieved using phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of glycerol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic conditions to substitute the phosphate group.
Major Products
The major products formed from these reactions include various phospholipid derivatives, which can have different functional groups attached to the phosphate or glycerol backbone, leading to a wide range of chemical and physical properties.
Aplicaciones Científicas De Investigación
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential as a drug delivery vehicle.
Industry: The compound is used in the formulation of cosmetics, personal care products, and food additives due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The phosphate group plays a crucial role in these interactions, as it can form hydrogen bonds and electrostatic interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium (2R)-3-(heptadecanoyloxy)-2-hydroxypropyl hydrogen phosphate
- Sodium (2R)-2,3-di(dodecanoyloxy)propyl phosphate
Uniqueness
Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate is unique due to its specific esterification pattern and the presence of two dodecanoic acid molecules. This structure imparts distinct physical and chemical properties, such as enhanced hydrophobicity and specific interactions with biological membranes, making it particularly useful in applications requiring precise control over membrane dynamics and drug delivery.
Propiedades
Fórmula molecular |
C27H52NaO8P |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
sodium;2,3-di(dodecanoyloxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C27H53O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3,(H2,30,31,32);/q;+1/p-1 |
Clave InChI |
CIOHBYXGWWPOIS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13385957.png)





![3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13386005.png)

![4-Methyl-2-[[oxo-(1-phenylmethoxycarbonyl-2-pyrrolidinyl)methyl]amino]pentanoic acid](/img/structure/B13386012.png)
![1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one](/img/structure/B13386019.png)

![but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13386047.png)

![4-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B13386052.png)
